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Compound of Interest

Compound Name: Butylon

CAS No.: 8067-11-6

Cat. No.: B1248719

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and

pharmacology of butylon (β-keto-N-methylbenzodioxolylbutanamine, βk-MBDB), a synthetic

cathinone. Understanding the interaction of this compound with neuronal targets is critical for

neuropharmacology research and for elucidating its psychoactive and toxicological profiles.

This document summarizes key quantitative data, details common experimental protocols, and

visualizes the primary mechanisms of action.

Receptor Binding Affinity and Functional Potency
Profile
Butylone primarily acts as a mixed reuptake inhibitor and releasing agent for monoamine

neurotransmitters, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[1][2]

Its pharmacological profile is characterized by its interactions with the respective transporters:

the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine

transporter (NET).
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Monoamine Transporter Interactions
Butylone's primary mechanism involves inhibiting the reuptake of dopamine and

norepinephrine, while simultaneously acting as a substrate for the serotonin transporter,

inducing its release.[3][4] This "hybrid" activity, functioning as a blocker at DAT and a substrate

at SERT, is a key feature of its neuropharmacological profile.[3][4] Compared to its analog

methylone, butylone has a lower affinity for the norepinephrine transporter.[1]

The following table summarizes the in vitro binding affinities (Kᵢ) and functional potencies (IC₅₀

for uptake inhibition and EC₅₀ for release) of butylon at human monoamine transporters.

Target Assay Type Value (nM)
Species/Cell
Line

Reference

hDAT
Binding Affinity

(Kᵢ)
1,320 ± 160 HEK-293 [5]

Uptake Inhibition

(IC₅₀)
599 ± 98 HEK-293 [5]

Release (EC₅₀) > 10,000 HEK-293 [3]

hSERT
Binding Affinity

(Kᵢ)
2,010 ± 180 HEK-293 [5]

Uptake Inhibition

(IC₅₀)
412 ± 60

Rat Brain

Synaptosomes
[6]

Release (EC₅₀) 193 ± 21 HEK-293 [3]

hNET
Binding Affinity

(Kᵢ)
7,630 ± 1,510 HEK-293 [5]

Uptake Inhibition

(IC₅₀)
1,020 ± 140 HEK-293 [5]

Release (EC₅₀) 401 ± 38 HEK-293 [5]

Kᵢ: Inhibition constant, a measure of binding affinity. Lower values indicate higher affinity. IC₅₀:

Half-maximal inhibitory concentration. The concentration of drug that inhibits 50% of transporter
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uptake. EC₅₀: Half-maximal effective concentration. The concentration of drug that provokes a

50% maximal response (in this case, neurotransmitter release).

Other Receptor Interactions
Butylone and related cathinones also show some affinity for other receptors, although these

are generally considered secondary to their effects on monoamine transporters. For instance,

the affinity of several cathinones for 5-HT₂ₐ receptors has been noted to be similar to that of

MDMA.[6] However, detailed quantitative binding data for butylon at a wider range of G-protein

coupled receptors (GPCRs) is less extensively documented in the literature. It is established

that, unlike non-β-keto amphetamines, cathinones are not ligands for the trace amine-

associated receptor 1 (TAAR1).[2][7]

Experimental Protocols
The data presented above are typically generated using standardized in vitro pharmacological

assays. The following sections detail the methodologies for radioligand binding and

neurotransmitter release assays.

Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of an unlabeled compound (e.g., butylon) by

measuring its ability to compete with a radiolabeled ligand for a specific receptor or transporter

site.[8][9]

Objective: To determine the Kᵢ of butylon for hDAT, hSERT, and hNET.

Materials:

HEK-293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET).

Radioligands: e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, [³H]nisoxetine for

hNET.

Unlabeled butylon hydrochloride.

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.
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96-well microplates.

Glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).

Scintillation fluid.

Microplate harvester and liquid scintillation counter.

Methodology:

Membrane Preparation:

Culture HEK-293 cells expressing the target transporter to near confluency.

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl).

Centrifuge the homogenate at low speed to remove nuclei and large debris.

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell

membranes.[10]

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed

centrifugation.

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g.,

using a BCA assay).[10]

Assay Setup:

In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand

(typically at or near its Kₔ value), and a range of concentrations of unlabeled butylon.

To determine non-specific binding, add a high concentration of a known, potent inhibitor

for the target transporter (e.g., cocaine for DAT) in separate wells.

To determine total binding, add only the radioligand and buffer.

Incubation:
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Add the prepared cell membrane homogenate to each well to initiate the binding reaction.

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a

sufficient duration to reach equilibrium (e.g., 60-120 minutes).[10]

Termination and Filtration:

Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell

harvester. This separates the bound radioligand (on the filter) from the unbound

radioligand (in the filtrate).

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound

radioligand.

Quantification:

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity

using a liquid scintillation counter.

Data Analysis:

Subtract the non-specific binding counts from all other measurements to obtain specific

binding.

Plot the specific binding as a percentage of total specific binding against the logarithm of

the butylon concentration.

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine

the IC₅₀ value.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L]

is the concentration of the radioligand and Kₔ is its dissociation constant.[11]

Synaptosome/Transfected Cell Neurotransmitter
Release Assay
This functional assay measures the ability of a compound to evoke the release of a preloaded

radiolabeled neurotransmitter from synaptosomes or transfected cells, thereby distinguishing
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between transporter substrates (releasers) and blockers (inhibitors).[3][12]

Objective: To determine the EC₅₀ of butylon for inducing release via hDAT and hSERT.

Materials:

Rat brain synaptosomes or HEK-293 cells expressing the transporter of interest.

Radiolabeled neurotransmitters: [³H]dopamine or [³H]MPP⁺ for DAT, [³H]5-HT for SERT.[3]

Krebs-HEPES buffer.

Superfusion system (e.g., Brandel Suprafusion 2500).[12]

Vesicular uptake inhibitor (e.g., 1 µM reserpine) to ensure release is transporter-mediated.[3]

Methodology:

Preparation and Preloading:

Prepare synaptosomes from rat brain tissue or harvest transporter-expressing HEK-293

cells.

Incubate the preparation with a low concentration of the radiolabeled neurotransmitter

([³H]DA or [³H]5-HT) for a set time (e.g., 30-60 minutes) to allow for uptake into the

cells/synaptosomes.

Superfusion:

Transfer the preloaded preparation to the superfusion apparatus.

Continuously perfuse with buffer to establish a stable baseline of spontaneous

neurotransmitter efflux. Collect fractions at regular intervals (e.g., every 5 minutes).

Drug Application:

After establishing a stable baseline, switch to a buffer containing a specific concentration

of butylon.
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Continue to collect fractions to measure drug-evoked release.

Test a range of butylon concentrations in separate experiments.

Quantification and Data Analysis:

Measure the radioactivity in each collected fraction using a scintillation counter.

Express release as a percentage of the total radioactivity present in the cells at the start of

the experiment.

Plot the peak drug-evoked release against the logarithm of the butylon concentration.

Fit the data using non-linear regression to determine the EC₅₀ and the maximum effect

(Eₘₐₓ).

Visualized Mechanisms and Workflows
Experimental Workflow: Radioligand Displacement
Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding

assay used to determine the binding affinity of butylon.
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Caption: Workflow for a radioligand displacement assay.
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Mechanism: Butylon's Dual Action at Monoamine
Transporters
This diagram illustrates butylon's differential effects at the dopamine and serotonin

transporters in a presynaptic neuron.

Presynaptic Terminal

Vesicle

 DA 5-HT

DAT

Reuptake

Increased
Extracellular DA

SERT

Increased
Extracellular 5-HT

Efflux

Butylone

Blocks
Reuptake

Substrate for
Reverse Transport

Click to download full resolution via product page

Caption: Butylon's dual action on DAT (blocker) and SERT (substrate).

Logical Relationship: Butylon's Transporter Potency
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This diagram provides a simplified visual comparison of butylon's functional potency

(IC₅₀/EC₅₀) at the three primary monoamine transporters.

SERT
(Release EC50: ~193 nM)
(Uptake IC50: ~412 nM)

DAT
(Uptake IC50: ~599 nM)

NET
(Uptake IC50: ~1020 nM)

Higher Potency

Click to download full resolution via product page

Caption: Relative functional potency of butylon at monoamine transporters.

Conclusion
The pharmacological profile of butylon is defined by its potent interactions with monoamine

transporters. It acts as a dopamine and norepinephrine reuptake inhibitor and, notably, as a

serotonin releasing agent.[2][3] This dual-action mechanism, with a higher potency for the

serotonin transporter followed by the dopamine transporter, underpins its characteristic

psychostimulant and entactogenic effects.[1][6] The standardized in vitro assays detailed in this

guide, including radioligand binding and functional release studies, are essential tools for

quantifying these interactions and for the continued investigation of novel psychoactive

substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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